molecular formula C17H15Cl2NO4 B2405621 7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-44-6

7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2405621
CAS No.: 1396854-44-6
M. Wt: 368.21
InChI Key: KSSJFAGEISUQMW-UHFFFAOYSA-N
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Description

7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.21. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Formation Mechanisms

  • The compound's stereochemistry and formation mechanisms have been studied, particularly focusing on the stereochemistry of β-lactam derivatives of benzodiazepines, as illustrated in the work by Wang et al. (2001). They explored the stereochemistry of different isomers and used NMR spectroscopy and X-ray diffraction for their studies. This research provides insights into the stereochemical aspects of such compounds (Hong‐zhong Wang et al., 2001).

Synthesis and Derivatives

  • The synthesis of various derivatives of 1,4-benzoxazepine has been extensively studied. Bremner et al. (1984) focused on the synthesis of aryl-1,4-benzoxazepine and benzoxazocine derivatives, employing reactions like Bischler-Napieralski-type reaction and C-N ring-closure reactions. These methods are critical for creating structural analogues and exploring their potential applications (J. Bremner et al., 1984).

Chemical Transformations

  • Research on novel ring transformations during the reactions of benzazepin-2-ones with phosphoryl chloride has been conducted. Stringer et al. (1985) investigated this, revealing new pathways and mechanistic insights into chemical transformations of benzazepines, which is relevant for understanding the reactivity and potential applications of 7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (M. B. Stringer et al., 1985).

Potential Biological Activities

  • There is a study by Pfeiffer et al. (1982) on dopaminergic activity of benzazepines, which is relevant for understanding the biological interactions of similar compounds. This research investigated the effects of these compounds on dopamine receptors, providing a foundation for further exploration of related benzoxazepine derivatives in biological systems (F. R. Pfeiffer et al., 1982).

Properties

IUPAC Name

7-chloro-4-(3-chloro-4-methoxyphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-22-14-4-3-12(7-13(14)19)20-8-10-5-11(18)6-15(23-2)17(10)24-9-16(20)21/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSJFAGEISUQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=C(C(=CC(=C3)Cl)OC)OCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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